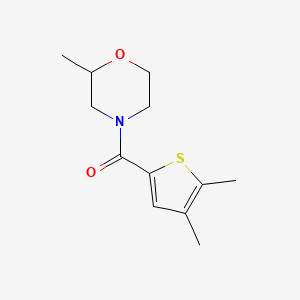
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-3-(4-fluorophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-3-(4-fluorophenyl)propan-1-one, also known as Dihydronaphthyridinone (DHNQ), is a synthetic compound with potential therapeutic applications. DHNQ belongs to the class of compounds known as small molecules, which are frequently used in drug discovery and development.
Mecanismo De Acción
The exact mechanism of action of DHNQ is not fully understood. However, it is believed that DHNQ exerts its effects by modulating the activity of various signaling pathways in the body. DHNQ has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
DHNQ has been shown to exhibit a range of biochemical and physiological effects. DHNQ has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. DHNQ has also been shown to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DHNQ has several advantages for use in laboratory experiments. DHNQ is a small molecule, which makes it easy to synthesize and modify. Furthermore, DHNQ exhibits a range of biological activities, making it a useful tool for investigating various disease states.
However, there are also limitations to the use of DHNQ in laboratory experiments. DHNQ can be toxic at high concentrations, which can limit its use in certain assays. Additionally, DHNQ has a relatively short half-life in vivo, which can limit its effectiveness in animal studies.
Direcciones Futuras
There are several future directions for research on DHNQ. One potential area of investigation is the development of more potent and selective DHNQ analogs. Additionally, DHNQ could be investigated for its potential use in combination with other therapies for the treatment of cancer and other diseases. Finally, the mechanism of action of DHNQ could be further elucidated to better understand its effects on various signaling pathways.
Métodos De Síntesis
The synthesis of DHNQ involves the reaction of 4-fluorophenylacetone with 3,4-dihydro-2H-1,5-naphthyridin-1-amine in the presence of sodium cyanoborohydride. The reaction is conducted in methanol at room temperature, and the product is obtained by filtration and purification.
Aplicaciones Científicas De Investigación
DHNQ has been the subject of extensive research due to its potential therapeutic applications. DHNQ has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Furthermore, DHNQ has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-3-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-14-8-5-13(6-9-14)7-10-17(21)20-12-2-3-15-16(20)4-1-11-19-15/h1,4-6,8-9,11H,2-3,7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZKSWVQQXUVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)N(C1)C(=O)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-Methyl-1,2-oxazol-5-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509009.png)




![N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7509034.png)

![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)



![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)
![1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509082.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509096.png)
